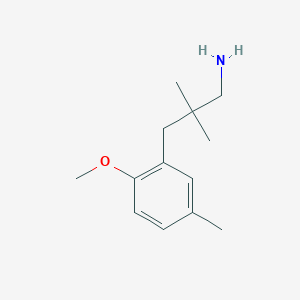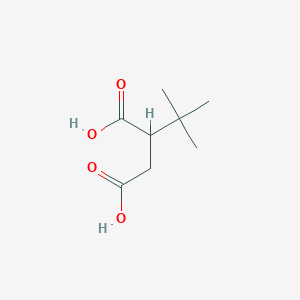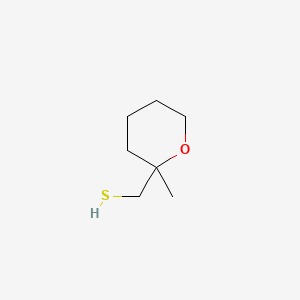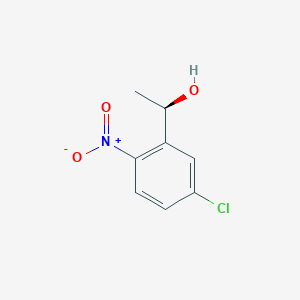
Ethyl 6-ethoxy-2,4-dioxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-ethoxy-2,4-dioxohexanoate is an organic compound with the molecular formula C10H16O5. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups and an ethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-ethoxy-2,4-dioxohexanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Step 1: Ethyl acetoacetate is reacted with ethyl chloroformate in the presence of sodium ethoxide.
Step 2: The reaction mixture is stirred at a low temperature (around -5°C) overnight.
Step 3: The resulting product is then extracted using ethyl acetate and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and consistent product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-ethoxy-2,4-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ethyl 6-ethoxy-2,4-dioxohexanoic acid.
Reduction: Formation of ethyl 6-ethoxy-2,4-dihydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-ethoxy-2,4-dioxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Ethyl 6-ethoxy-2,4-dioxohexanoate can be compared with other similar compounds, such as:
Ethyl 2,4-dioxohexanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 2,4-diketocaproate: Another derivative of hexanoic acid with similar reactivity but different physical properties.
Ethyl propionyl pyruvate: Contains a propionyl group instead of an ethoxy group, leading to different chemical behavior.
Propriétés
Formule moléculaire |
C10H16O5 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
ethyl 6-ethoxy-2,4-dioxohexanoate |
InChI |
InChI=1S/C10H16O5/c1-3-14-6-5-8(11)7-9(12)10(13)15-4-2/h3-7H2,1-2H3 |
Clé InChI |
IHFXRDHGTBYTLP-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC(=O)CC(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)

![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/no-structure.png)


![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)

![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)


